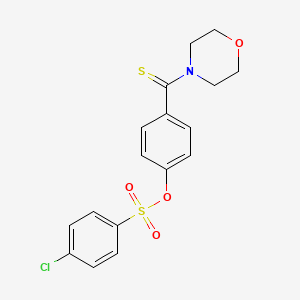
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as D609, is a chemical compound that has been widely used in scientific research for its various pharmacological properties. This compound is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate exerts its pharmacological effects by inhibiting PC-PLC, which is involved in the cleavage of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a signaling molecule that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate reduces the production of DAG and downstream activation of PKC, leading to various physiological effects.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and improvement of cognitive function. These effects are mediated by the inhibition of PC-PLC and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has several advantages for lab experiments, including its potent inhibitory effects on PC-PLC, its broad range of therapeutic applications, and its relatively low toxicity. However, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate also has some limitations, including its low solubility in water and its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate and to identify potential off-target effects. Overall, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has great potential as a therapeutic agent for various diseases and warrants further investigation.
Synthesemethoden
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(morpholin-4-yl)thiophenol in the presence of a base. The resulting product is then treated with sodium hydroxide to yield 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been found to protect against ischemia-reperfusion injury and reduce myocardial infarction size. In neurological research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to improve cognitive function and protect against neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-14-3-7-16(8-4-14)25(20,21)23-15-5-1-13(2-6-15)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUGIPQHGPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
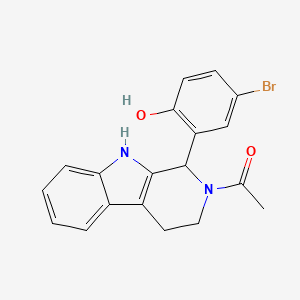
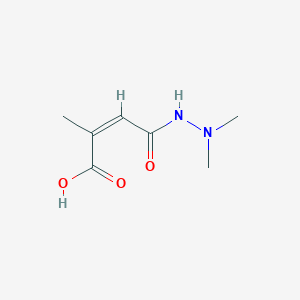
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
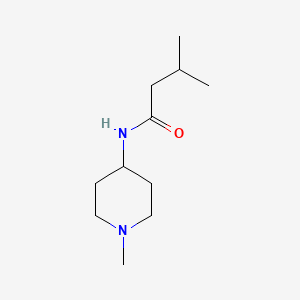
![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
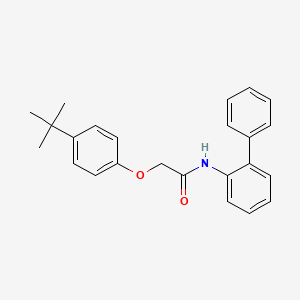
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)
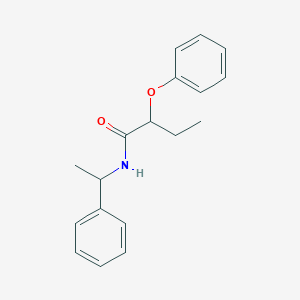
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)